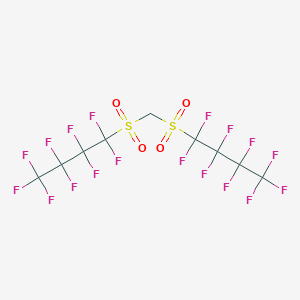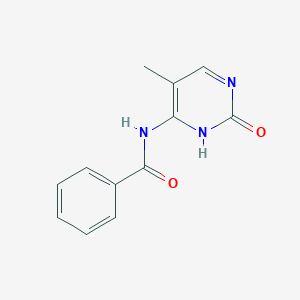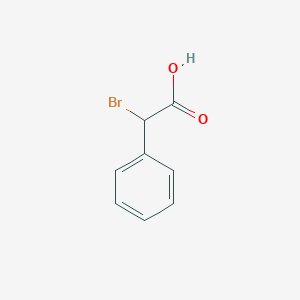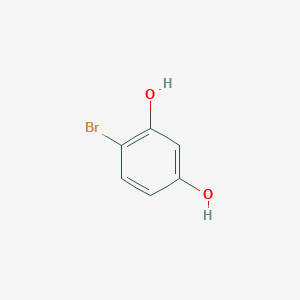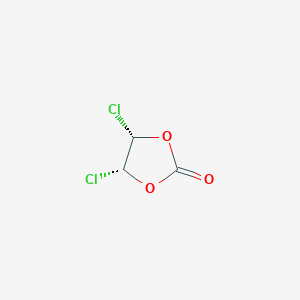
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one, also known as dichloromethylenedione or dichloroketene dimer, is a chemical compound that has been widely used in scientific research. It is a reactive intermediate that can be used in various chemical reactions, and its unique structure and properties have made it a popular choice for many applications in the field of chemistry.
Mecanismo De Acción
The mechanism of action of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one is related to its ability to act as a reactive intermediate in various chemical reactions. It can undergo nucleophilic addition reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. It can also undergo cycloaddition reactions with various dienes and alkynes. These reactions can result in the formation of various organic compounds that have a wide range of biological activities.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one are related to its ability to react with various biomolecules, including proteins, nucleic acids, and lipids. It can modify these biomolecules by forming covalent bonds with them, which can result in changes in their structure and function. These modifications can have a wide range of effects on biological systems, including changes in enzyme activity, gene expression, and cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one in lab experiments is its versatility as a reactive intermediate. It can be used in a wide range of chemical reactions, which makes it a valuable tool for synthetic chemists. However, one of the main limitations of using this compound is its reactivity. It can react with a wide range of biomolecules, which can make it difficult to control the reactions that occur.
Direcciones Futuras
There are several future directions for the use of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one in scientific research. One potential direction is the development of new synthetic methods that can be used to prepare this compound more efficiently. Another potential direction is the use of this compound in the development of new drugs and therapeutic agents. It may also be possible to use this compound as a tool for studying biological systems, such as protein-protein interactions and enzyme mechanisms. Overall, the unique properties of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one make it a valuable tool for scientific research, and it is likely to continue to be used in a wide range of applications in the future.
Métodos De Síntesis
The synthesis of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one can be achieved through a variety of methods, including the reaction of chloroform with potassium hydroxide, the reaction of chloroform with sodium hydroxide, and the reaction of chloroform with calcium hydroxide. The most commonly used method involves the reaction of chloroform with potassium hydroxide, which results in the formation of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-oneylenedione.
Aplicaciones Científicas De Investigación
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one has been used in a wide range of scientific research applications, including organic synthesis, polymer chemistry, and medicinal chemistry. It has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. In polymer chemistry, it has been used as a cross-linking agent for the preparation of thermosetting resins. In medicinal chemistry, it has been used as a building block for the synthesis of various drugs, including antiviral and anticancer agents.
Propiedades
Número CAS |
127213-84-7 |
|---|---|
Nombre del producto |
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one |
Fórmula molecular |
C3H2Cl2O3 |
Peso molecular |
156.95 g/mol |
Nombre IUPAC |
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2Cl2O3/c4-1-2(5)8-3(6)7-1/h1-2H/t1-,2+ |
Clave InChI |
BETICXVUVYXEJX-XIXRPRMCSA-N |
SMILES isomérico |
[C@H]1([C@@H](OC(=O)O1)Cl)Cl |
SMILES |
C1(C(OC(=O)O1)Cl)Cl |
SMILES canónico |
C1(C(OC(=O)O1)Cl)Cl |
Sinónimos |
1,3-Dioxolan-2-one,4,5-dichloro-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)
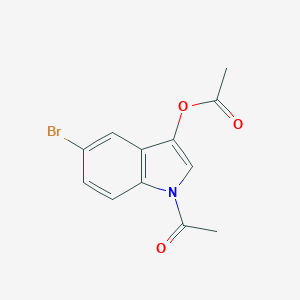
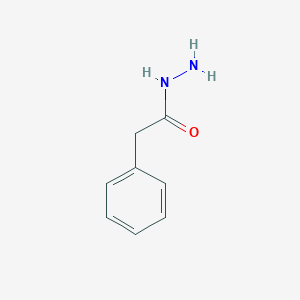
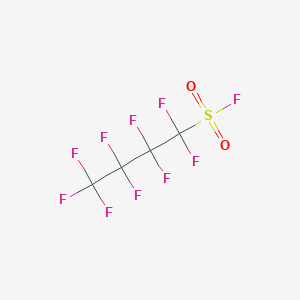
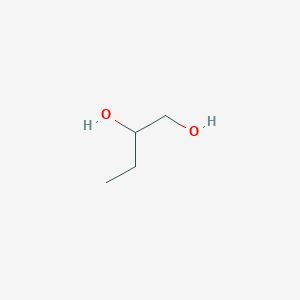
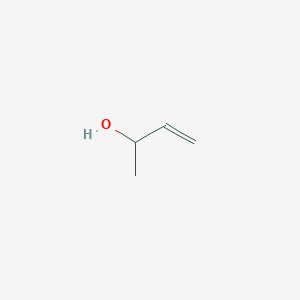
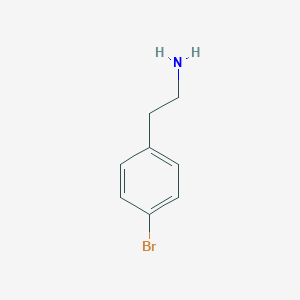
![2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B146112.png)
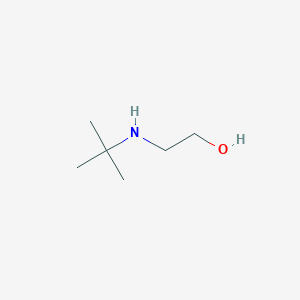
![[1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/structure/B146118.png)
